L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Description
This compound is a chemically modified derivative of L-tryptophan, featuring two orthogonal protecting groups:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl] (Fmoc): A base-labile group protecting the α-amino group, commonly used in solid-phase peptide synthesis (SPPS) due to its cleavage under mild basic conditions (e.g., piperidine) .
- 1-[2-(1,1-Dimethylethoxy)-2-oxoethyl] (Boc): An acid-labile tert-butoxycarbonyl group protecting the indole nitrogen of tryptophan, stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .
Additionally, the carboxyl group is activated as a 2,3,4,5,6-pentafluorophenyl ester (Pfp), enhancing reactivity in peptide coupling reactions by acting as a superior leaving group . This compound (CAS 181311-44-4) is commercially available for research, with molecular formula C₃₇H₂₉F₅N₂O₆ and molecular weight 692.628 g/mol .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-29(35)18-34-17-20(21-10-8-9-15-28(21)34)16-27(30(36)37)33-31(38)39-19-26-24-13-6-4-11-22(24)23-12-5-7-14-25(23)26/h4-15,17,26-27H,16,18-19H2,1-3H3,(H,33,38)(H,36,37)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPINSZVEVYSEL-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-Tryptophan using the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting L-Tryptophan with Fmoc-Cl in the presence of a base such as sodium carbonate.
Boc Protection: The carboxyl group is then protected using the tert-butoxycarbonyl (Boc) group. This involves the reaction of the intermediate with Boc anhydride in the presence of a base like triethylamine.
Final Compound Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the L-Tryptophan moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The Fmoc and Boc groups can be selectively removed under specific conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc removal and basic conditions (e.g., piperidine) for Fmoc removal.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected L-Tryptophan derivatives.
Scientific Research Applications
Biological Significance
L-Tryptophan serves as a precursor for several important biomolecules:
- Serotonin : A neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite.
- Melatonin : A hormone derived from serotonin that regulates circadian rhythms.
- Kynurenine : A metabolite involved in immune response and neuroprotection.
The unique indole structure of L-Tryptophan contributes to its specific biological roles and reactivity, making it a valuable compound in therapeutic applications.
Pharmaceutical Applications
-
Mood Disorders and Sleep Regulation
- L-Tryptophan supplementation has been studied for its effects on mood enhancement and sleep improvement. Clinical trials have shown that it may help alleviate symptoms of depression and anxiety by increasing serotonin levels in the brain.
-
Anticancer Activities
- Recent studies have explored the use of L-Tryptophan derivatives in cancer treatment. For instance, nanoparticles functionalized with L-Tryptophan have demonstrated significant anticancer activity against various cancer cell lines (e.g., MCF-7, Caco-2, HepG-2) by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties
Nanotechnology Applications
L-Tryptophan has been utilized in the functionalization of nanoparticles to enhance their biological activities:
- Surface Modification : The incorporation of L-Tryptophan into nanoparticles (e.g., tungsten trioxide nanoparticles) has improved their dye removal capabilities and increased their antimicrobial effectiveness. This modification allows for targeted therapeutic applications in environmental remediation and infection management .
Case Study 1: Anticancer Efficacy
A study investigated the effects of tungsten trioxide nanoparticles modified with L-Tryptophan on HepG-2 liver cancer cells. Results indicated a dose-dependent reduction in cell viability and upregulation of tumor suppressor genes such as p53 after treatment with these nanoparticles .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of L-Tryptophan functionalized nanoparticles against pathogenic strains including Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated significant inhibition of bacterial growth compared to controls, highlighting the potential for these compounds in clinical settings .
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid derivative. The Fmoc and Boc groups protect the reactive sites of L-Tryptophan, allowing for selective reactions in peptide synthesis. Upon removal of these protecting groups, the free amino and carboxyl groups of L-Tryptophan can participate in various biochemical reactions. The molecular targets and pathways involved include protein synthesis machinery and metabolic enzymes.
Comparison with Similar Compounds
Key Observations :
- The dual protection (Boc + Fmoc) in the target compound enables orthogonal deprotection, allowing sequential modification of the α-amino and indole groups during synthesis .
- Compared to N-Fmoc-L-tryptophan (CAS 68858-20-8), the Boc group on the indole prevents undesired side reactions (e.g., oxidation or alkylation) during SPPS .
- The pentafluorophenyl ester in the target compound offers higher coupling efficiency than methyl or ethyl esters, reducing racemization risks .
2.2. Reactivity and Stability
Key Observations :
Biological Activity
L-Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin. The compound L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a derivative that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this specific derivative, highlighting its mechanisms of action, pharmacological effects, and potential clinical implications.
Chemical Structure and Properties
The compound's structure features an indole side chain characteristic of tryptophan, along with modifications that enhance its biological activity. The presence of the fluorenylmethoxycarbonyl group may influence its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
Biological Significance of L-Tryptophan
L-Tryptophan plays several crucial roles in human biology:
- Serotonin Synthesis : It is the sole precursor for serotonin, a neurotransmitter involved in mood regulation, sleep, and appetite control.
- Melatonin Production : It contributes to melatonin synthesis, which regulates circadian rhythms.
- Immune Response : Metabolites derived from tryptophan are involved in immune modulation and neuroprotection.
Research has shown that derivatives of L-Tryptophan can inhibit various biological pathways. One significant pathway involves the L-type amino acid transporter LAT1 (SLC7A5) , which is implicated in cancer cell metabolism. The derivative has been evaluated for its inhibitory effects on LAT1, with findings suggesting that it may effectively block the transport activity of this transporter.
Table 1: Inhibitory Activity on LAT1
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 5-substituted L-Tryptophan derivative | 1.48 | Most potent among tested derivatives |
| Meta-substituted phenylalanine derivative | 18.2 | Slow reversible inhibitor |
Case Studies
Several studies have explored the biological effects of L-Tryptophan derivatives:
- Inhibition of LAT1 : A study demonstrated that various L-Tryptophan derivatives exhibited significant inhibitory effects on LAT1 transport activity in cell lines such as HT-29. The most effective compound showed an IC50 value of 1.48 µM, indicating strong potential for further development as an anticancer agent .
- Neurotransmitter Modulation : Clinical trials have indicated that L-Tryptophan supplementation can enhance serotonin levels in the brain, leading to improvements in mood and reductions in anxiety symptoms. This effect is particularly relevant for individuals with mood disorders .
- Metabolic Pathway Exploration : Research has highlighted the role of L-Tryptophan in kynurenine synthesis, which is linked to immune responses and neuroprotection. The balance between serotonin and kynurenine pathways may influence various neurological conditions .
Pharmacokinetics and Safety
The pharmacokinetic profile of L-Tryptophan derivatives suggests favorable absorption and distribution characteristics. However, safety profiles need thorough investigation through clinical trials to assess potential side effects associated with long-term use.
Q & A
Q. What are the critical safety considerations when handling this compound in laboratory settings?
The compound is classified under EU-GHS/CLP regulations for acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Researchers must:
- Use fume hoods and personal protective equipment (PPE), including nitrile gloves and lab coats.
- Implement spill containment protocols with inert absorbents (e.g., vermiculite).
- Store in airtight containers at recommended temperatures (e.g., 2–8°C for stability).
- Reference Safety Data Sheets (SDS) for emergency procedures, including decontamination with water/ethanol mixtures.
Q. What is a validated synthetic route for this Fmoc-protected tryptophan derivative?
A robust method involves coupling Fmoc-glycine with L-tryptophan methyl ester using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane . Key steps:
- Reagent ratios : 1.5 equivalents of HBTU and DIPEA relative to the amino acid.
- Purification : Column chromatography (PE/EtOAc = 1:4) yields >95% purity.
- Characterization : Confirm via -NMR (e.g., δ 7.96 ppm for indole N-H) and HPLC retention time matching literature values.
Q. How can researchers ensure analytical accuracy when quantifying this compound?
High-performance liquid chromatography (HPLC) is recommended :
- Column : C18 reversed-phase (e.g., 250 × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Detection : UV at 265 nm (λ_max for Fmoc chromophore).
- Quality control : Run triplicate injections, validate with internal standards (e.g., Fmoc-alanine), and calibrate using a linear range of 0.1–10 mg/mL.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Discrepancies may arise from solvent polarity, residual water, or rotameric equilibria. Mitigation strategies include:
- Solvent standardization : Use deuterated chloroform (CDCl) for consistency .
- Temperature control : Record spectra at 298 K to minimize dynamic effects.
- 2D-NMR : Employ HSQC or COSY to resolve overlapping proton signals (e.g., indole vs. Fmoc aromatic protons).
- Cross-validate with mass spectrometry (HRMS-ESI) for molecular ion confirmation.
Q. What methodologies optimize solid-phase peptide synthesis (SPPS) using this compound?
The Fmoc group serves as a transient protecting group for tryptophan in SPPS. Best practices include:
- Coupling efficiency : Use PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with 20% piperidine for Fmoc deprotection .
- Side-chain protection : Avoid tert-butoxycarbonyl (Boc) groups if orthogonal deprotection is required.
- Aggregation mitigation : Incorporate 0.1 M HOBt (hydroxybenzotriazole) in DMF to prevent β-sheet formation during chain elongation .
Q. How do steric effects from the 1,1-dimethylethoxy group influence peptide conformational studies?
The bulky tert-butoxy moiety may:
- Restrict backbone flexibility : Use circular dichroism (CD) to assess α-helix or β-sheet propensity.
- Alter solvent accessibility : Perform molecular dynamics simulations (e.g., GROMACS) with explicit water models.
- Impact biological activity : Compare IC values of peptides synthesized with/without this substituent in receptor-binding assays .
Methodological Troubleshooting
Q. Why might yields drop during coupling reactions involving this compound?
Common issues include:
- Incomplete activation : Ensure HBTU is fresh and dissolved in anhydrous DMF.
- Competitive side reactions : Pre-activate the carboxylate for 10 minutes before adding the amine component .
- Moisture sensitivity : Use molecular sieves (3Å) in reaction vessels to scavenge residual water.
Q. How can researchers address low solubility in aqueous buffers during bioassays?
- Co-solvents : Use 10% DMSO or acetonitrile (ensure compatibility with assay reagents).
- Micelle formation : Add 0.01% Tween-20 to enhance dispersion.
- Derivatization : Introduce polar groups (e.g., PEG linkers) post-synthesis without altering the Fmoc-protected core .
Data Interpretation and Validation
Q. What statistical approaches are recommended for optimizing synthetic parameters (e.g., reaction time, temperature)?
Employ response surface methodology (RSM) with central composite design:
Q. How can conflicting bioactivity data across studies be reconciled?
Potential sources of variability include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
